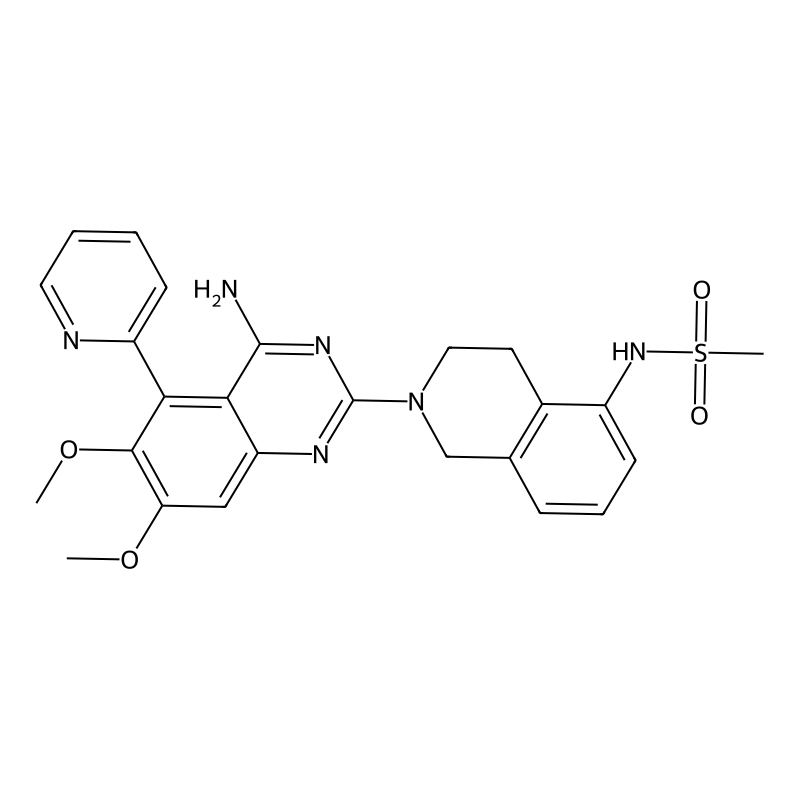

Taprizosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Taprizosin (also known as UK-338003) is a high-molecular-weight, highly selective alpha-1A adrenoceptor antagonist originally developed for the treatment of benign prostatic hyperplasia. Characterized by a cationic structure with high hydrogen-bonding potential, its primary procurement value in modern pharmaceutical research extends beyond its receptor affinity. Taprizosin has become a benchmark compound for evaluating highly specific, region-dependent gastrointestinal permeability and strong interactions with P-glycoprotein (PGP) efflux transporters. Because it exhibits excellent upper-intestinal absorption but severe distal-bowel restriction, it serves as an essential stress-test molecule for evaluating modified-release (MR) formulation viability, colonic efflux mechanisms, and regional pharmacokinetic modeling [1].

Substituting Taprizosin with standard in-class alpha-1 adrenoceptor antagonists (e.g., Tamsulosin, Prazosin) or generic quinazoline derivatives compromises research in advanced formulation and absorption kinetics. Standard clinical alpha-blockers are optimized for high, uniform oral bioavailability across the entire gastrointestinal tract. In contrast, Taprizosin demonstrates extreme regional permeability asymmetry—being well-absorbed in the upper intestine but severely restricted in the colon due to highly specific P-glycoprotein (PGP) efflux[1]. Using a generic, well-absorbed substitute eliminates this critical permeability gradient, rendering the substitute useless for stress-testing lower-bowel absorption models, evaluating formulation failures, or screening PGP inhibitors in modified-release delivery systems[2].

References

- [1] Collett A, et al. Investigation of regional mechanisms responsible for poor oral absorption in humans of a modified release preparation of the alpha-adrenoreceptor antagonist (UK-338,003): the rational use of ex vivo intestine to predict in vivo absorption. Drug Metab Dispos. 2008 Jan;36(1):87-94.

- [2] Betts A, et al. Impact of physicochemical and structural properties on the pharmacokinetics of a series of alpha1L-adrenoceptor antagonists. Drug Metab Dispos. 2007 Aug;35(8):1435-45.

Pharmacokinetic Degradation Baseline for Modified Release (MR) Formulations

Taprizosin serves as a highly quantified model for MR formulation failure driven by distal bowel absorption limits. While its Immediate Release (IR) formulation exhibits moderate Caco-2 permeability and reliable absorption, transitioning to 9-hour and 15-hour MR formulations results in a severe, predictable drop in systemic exposure. Specifically, 9-h and 15-h MR formulations show reductions in maximum serum concentration (Cmax) of 47.1% and 68.9%, and total exposure (AUC0-72) reductions of 32.6% and 54.0%, respectively, compared to baseline IR profiles[1].

| Evidence Dimension | Systemic Exposure (Cmax and AUC0-72) |

| Target Compound Data | 68.9% reduction in Cmax, 54.0% reduction in AUC0-72 (15-h MR) |

| Comparator Or Baseline | Immediate Release (IR) Taprizosin baseline |

| Quantified Difference | >50% loss in total systemic exposure when shifted to distal bowel release |

| Conditions | Human in vivo pharmacokinetic studies |

Provides formulation scientists with a validated, quantifiable baseline for testing novel excipients or permeation enhancers designed to rescue failed MR formulations.

Extreme Regional Permeability Asymmetry for Tissue Model Calibration

Unlike conventional benchmark drugs that maintain relatively stable permeability across the intestinal tract, Taprizosin exhibits severe, quantifiable regional asymmetry. Ex vivo mechanistic studies demonstrate that colonic permeability for Taprizosin is exceptionally low (Papp < 0.5 x 10^-6 cm/s), which is at least 40 times lower than its permeability in the ileum[1]. Furthermore, direct colonic intubation in humans confirms this barrier, resulting in an 81.3% reduction in Cmax and a 73.8% reduction in AUC0-72 compared to standard oral administration [1].

| Evidence Dimension | Apparent Permeability (Papp) |

| Target Compound Data | Colonic Papp < 0.5 x 10^-6 cm/s |

| Comparator Or Baseline | Ileum permeability |

| Quantified Difference | 40-fold reduction in permeability in the colon versus the ileum |

| Conditions | Ex vivo isolated tissue models and human colonic intubation |

Makes Taprizosin an ideal calibration standard for ex vivo tissue assays designed to map regional GI tract absorption differences.

PGP-Dependent Efflux Modulation in the Distal Bowel

The poor colonic absorption of Taprizosin is not strictly driven by passive insolubility, but rather by active transporter efflux, making it a highly specific mechanistic probe. Taprizosin is a strong substrate for P-glycoprotein (PGP) with high hydrogen-bonding potential [2]. When co-administered with a PGP inhibitor, the colonic permeability of Taprizosin dramatically increases, matching the high permeability levels observed in the ileum[1]. This reversible, transporter-specific bottleneck distinguishes it from compounds with purely physicochemical absorption barriers.

| Evidence Dimension | Colonic Permeability Rescue |

| Target Compound Data | Permeability restored to ileum levels |

| Comparator Or Baseline | Uninhibited colonic Taprizosin |

| Quantified Difference | ~40-fold increase in Papp upon PGP inhibition |

| Conditions | Ex vivo intestinal tissue with and without PGP inhibitors |

Essential for procurement in transporter-interaction studies, allowing researchers to isolate PGP-dependent efflux from passive diffusion limits in the lower gut.

Calibration of Ex Vivo Intestinal Permeability Models

Due to its established 40-fold permeability gradient between the ileum and colon, Taprizosin is highly effective as a calibration standard for ex vivo intestinal tissue models. Procurement for this application ensures researchers can accurately validate tissue viability and regional absorption accuracy before testing novel drug candidates [1].

Stress-Testing Modified Release (MR) Drug Delivery Systems

Taprizosin's predictable pharmacokinetic degradation in the distal bowel makes it an ideal stress-test molecule for advanced drug delivery systems. Formulation scientists can utilize Taprizosin to evaluate whether novel MR polymers, lipid-based formulations, or permeation enhancers can successfully overcome lower-bowel absorption drop-offs [1].

P-Glycoprotein (PGP) Inhibitor Screening and Co-formulation

Because Taprizosin's colonic absorption barrier is entirely reversible via PGP inhibition, it serves as a precise baseline substrate for screening novel PGP inhibitors. It is the preferred choice for co-formulation studies aiming to isolate PGP-dependent efflux mechanisms from general aqueous solubility issues in the gastrointestinal tract [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types